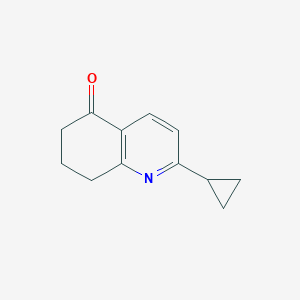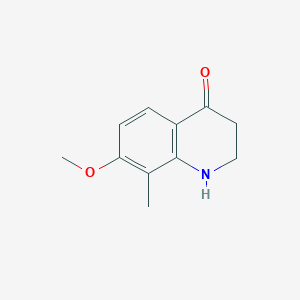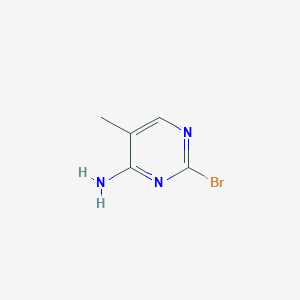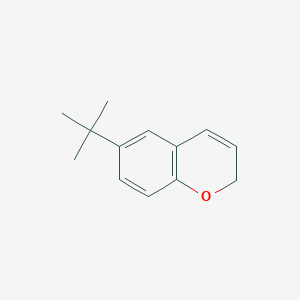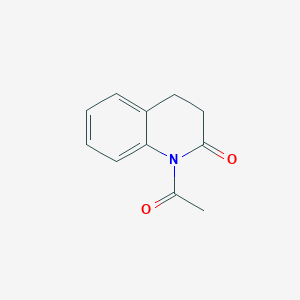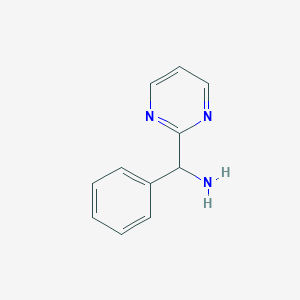
Phenyl(pyrimidin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(pyrimidin-2-yl)methanamine is a heterocyclic compound that features a pyrimidine ring attached to a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl(pyrimidin-2-yl)methanamine can be synthesized through various methods. One common approach involves the reaction of phenylpyrimidine-2-carbonitrile with hydrogen in the presence of a palladium on carbon catalyst. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be efficient and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenyl(pyrimidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its antimicrobial and antiviral properties, this compound is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of phenyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
Phenyl(pyrimidin-2-yl)methanamine can be compared with other similar compounds, such as:
Pyridin-2-ylmethanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Phenyl(pyridin-2-yl)methanamine: Contains a pyridine ring instead of a pyrimidine ring.
Phenyl(pyrimidin-4-yl)methanamine: Similar structure but with the amine group attached to the 4-position of the pyrimidine ring
This compound is unique due to its specific structure, which imparts distinct pharmacological properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
phenyl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-8,10H,12H2 |
Clave InChI |
GRQOIOHNRSSNED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
